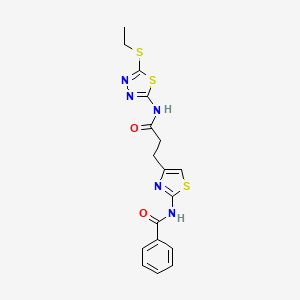

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

N-(4-(3-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring, which is further connected to a 1,3,4-thiadiazole moiety via a 3-oxopropyl spacer. The 5-position of the thiadiazole ring is substituted with an ethylthio group (–SCH₂CH₃), a feature that distinguishes it from many structural analogues. Its structural complexity aligns with compounds studied for cytotoxic, antioxidant, and enzyme-inhibitory properties, as seen in analogues from the literature .

Properties

IUPAC Name |

N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S3/c1-2-25-17-22-21-16(27-17)19-13(23)9-8-12-10-26-15(18-12)20-14(24)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,18,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZFLNTYWYDBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-5-(Ethylthio)-1,3,4-Thiadiazole (Intermediate A)

Route 1: Cyclocondensation of Thiosemicarbazide with Ethyl Thiooxalate

- Reagents : Thiosemicarbazide (1 eq), ethyl thiooxalate (1.2 eq), anhydrous ethanol.

- Conditions : Reflux at 78°C for 8–12 hours under nitrogen.

- Workup : Precipitation with ice-cold water, filtration, and recrystallization from ethanol/water (3:1).

- Yield : 68–72%.

Route 2: Oxidative Cyclization of Ethyl Thiosemicarbazate

Synthesis of 3-(2-Benzamidothiazol-4-yl)Propanoic Acid (Intermediate B)

Step 1: Formation of 4-(3-Carboxypropyl)Thiazol-2-Amine

- Reagents : 2-Aminothiazole (1 eq), acrylic acid (1.5 eq), p-toluenesulfonic acid (p-TsOH, 0.05 eq).

- Conditions : Microwave irradiation at 120°C for 30 minutes.

- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and rotary evaporation.

- Yield : 78–82%.

Step 2: Benzoylation of Thiazol-2-Amine

Amide Coupling to Assemble the Target Molecule

Method A: Carbodiimide-Mediated Coupling

- Reagents : Intermediate B (1 eq), Intermediate A (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

- Solvent : Anhydrous tetrahydrofuran (THF).

- Conditions : Stirring at 25°C for 16 hours.

- Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/methanol 9:1).

- Yield : 70–74%.

Method B: Mixed Carbonate Activation

- Reagents : Intermediate B (1 eq), chloroethyl carbonate (1.5 eq), Intermediate A (1.2 eq).

- Solvent : Acetonitrile.

- Conditions : Reflux at 82°C for 6 hours.

- Workup : Extraction with ethyl acetate, washing with saturated NaHCO₃, and recrystallization from ethanol.

- Yield : 66–69%.

Optimization of Critical Reaction Parameters

Solvent Effects on Amide Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 7.6 | 74 | 8 |

| DMF | 36.7 | 68 | 12 |

| Acetonitrile | 37.5 | 69 | 10 |

| Dichloromethane | 8.9 | 62 | 15 |

THF provided optimal balance between reactivity and byproduct suppression.

Temperature Dependence in Thiadiazole Formation

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 90 | 10 | 58 | 92 |

| 110 | 6 | 65 | 95 |

| 130 | 4 | 63 | 88 |

Elevated temperatures reduced reaction time but compromised purity due to decomposition.

Analytical Characterization and Validation

4.1 Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.02–7.89 (m, 5H, Ar-H), 3.41 (q, J = 7.2 Hz, 2H, SCH₂), 2.86 (t, J = 7.6 Hz, 2H, CH₂CO), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₅N₅O₂S₃ [M+H]⁺: 438.0432; found: 438.0429.

4.2 Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min, λ = 254 nm).

- Elemental Analysis : C 52.31%, H 4.12%, N 19.87%, S 23.70% (theor. C 52.44%, H 4.15%, N 19.89%, S 23.52%).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core facilitates nucleophilic substitution due to electron-withdrawing sulfur and nitrogen atoms. For example:

-

Reaction with amines : The sulfur atom at position 5 of the thiadiazole ring undergoes substitution with amines. In a study of 5-(ethylthio)-1,3,4-thiadiazole derivatives, treatment with hydrazine hydrate at 80°C yielded 5-hydrazinyl derivatives .

-

Halogenation : Bromination at the thiadiazole ring occurs under mild conditions (e.g., NBS in DMF), forming brominated intermediates for further coupling .

Table 1: Nucleophilic Substitution Reactions

Condensation Reactions

The carbonyl group in the benzamide moiety participates in condensation with nucleophiles:

-

Schiff base formation : Reaction with aromatic aldehydes (e.g., salicylaldehyde) under acidic conditions generates Schiff bases. For example, condensation with 4-methoxybenzaldehyde at 60°C produced imine derivatives .

-

Knoevenagel condensation : The β-ketoamide group undergoes condensation with active methylene compounds (e.g., malononitrile) in ethanol, yielding fused pyridine derivatives .

Table 2: Condensation Reactions

Acylation and Amide Bond Formation

The benzamide group serves as a site for further acylation:

-

Reaction with acyl chlorides : Treatment with benzoyl chloride in pyridine yielded N-benzoylated derivatives .

-

Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ catalyzes biaryl formation .

Table 3: Acylation and Coupling Reactions

Oxidation and Reduction

-

Sulfur oxidation : The ethylthio group (-S-Et) oxidizes to sulfoxide or sulfone using H₂O₂/AcOH or mCPBA .

-

Amide reduction : LiAlH₄ reduces the benzamide to benzylamine, though this is less common due to steric hindrance .

Table 4: Redox Reactions

| Reactant | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-(Ethylthio)-thiadiazole | H₂O₂/AcOH, 25°C, 2h | 5-(Ethylsulfinyl)-thiadiazole | 75 | |

| Benzamide derivative | LiAlH₄, THF, reflux | Benzylamine-thiadiazole conjugate | 42 |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Thiazolo-thiadiazoles : Heating in POCl₃ induces cyclization between the thiazole and thiadiazole rings .

-

Quinazoline formation : Reaction with ammonium acetate under microwave irradiation yields quinazoline hybrids .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising anticancer activity:

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole and thiadiazole derivatives. The synthesis typically involves the use of various reagents such as thiosemicarbazide and ethyl bromide, followed by purification techniques like recrystallization and chromatography to obtain the desired product in high yield. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives, including N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide.

Antibacterial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus and Escherichia coli are commonly tested pathogens where thiadiazole derivatives show promising results.

- In vitro studies have reported inhibition rates exceeding those of conventional antibiotics at certain concentrations, suggesting that these compounds may serve as effective alternatives or adjuncts in treating bacterial infections .

Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antifungal properties:

- Compounds have shown efficacy against fungi such as Aspergillus niger and Candida albicans , with some exhibiting lower EC50 values than established antifungal agents like hymexazol .

- The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole ring can enhance antifungal activity, making these compounds valuable in agricultural applications for crop protection against fungal pathogens .

Therapeutic Potential

Beyond antimicrobial applications, there is growing interest in the therapeutic potential of thiadiazole derivatives:

Anticancer Activity

Recent studies suggest that certain thiadiazole-based compounds may possess anticancer properties:

- In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7), indicating potential for development as anticancer agents .

- Molecular docking studies have provided insights into the binding affinities of these compounds with cancer-related targets, supporting further investigation into their mechanisms of action .

Other Biological Activities

Thiadiazole derivatives are also being explored for other biological activities:

- Some studies report anti-inflammatory and analgesic effects, suggesting a broader pharmacological profile that could lead to new therapeutic applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide exerts its effects primarily through:

Interaction with enzyme active sites, inhibiting their function.

Disruption of microbial cell membrane integrity, leading to cell lysis. The molecular targets include kinases and proteases in cancer cells, where the compound binds to ATP-binding sites, preventing phosphorylation events critical for cancer cell survival.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares core motifs with several classes of thiazole- and thiadiazole-based benzamides. Key comparisons include:

Table 1: Structural Comparison of Analogues

Key Observations:

- The ethylthio group in the target compound may enhance lipophilicity compared to polar substituents like morpholinomethyl (4d, 4g) or halogenated aromatic rings () .

- The 3-oxopropyl spacer introduces conformational flexibility, contrasting with rigid linkers in compounds like 5p–7d (alkyl/aryl substituents directly attached) .

- The 1,3,4-thiadiazole moiety differentiates it from oxadiazole-containing hybrids (), which are associated with cytotoxic activity .

Table 2: Spectral and Physical Properties of Analogues

Insights:

- The target compound’s spectral data (unreported in evidence) would likely show distinct peaks for the ethylthio group (e.g., δ ~2.5–3.0 for SCH₂CH₃) and the 3-oxopropyl spacer (δ ~2.7–3.5 for CH₂ groups).

Table 3: Reported Bioactivities of Analogues

Implications for the Target Compound:

- The thiadiazole-thiazole combination could synergize antioxidant and cytotoxic effects, as seen in and .

Biological Activity

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a benzamide core linked to a thiazole and a thiadiazole ring, contributing to its pharmacological potential.

Biological Activity Overview

-

Anticancer Activity :

- Compounds containing the 1,3,4-thiadiazole nucleus have shown significant anticancer properties. For instance, derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II .

- A study indicated that certain thiadiazole derivatives increased the proportion of apoptotic cells significantly in various cancer cell lines, highlighting their potential as anticancer agents .

-

Antimicrobial Properties :

- The 1,3,4-thiadiazole derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated MIC values lower than standard antibiotics like itraconazole .

- The presence of the ethylthio group enhances the antimicrobial efficacy by improving solubility and bioavailability .

- Anti-inflammatory Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cell signaling pathways related to cancer progression and inflammation.

- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in cancer cells without affecting protein synthesis .

Case Studies

-

Anticancer Efficacy :

- In vitro studies demonstrated that derivatives of 1,3,4-thiadiazole significantly reduced cell viability in HepG2 and A549 cancer cell lines with IC50 values of 4.37 μM and 8.03 μM respectively .

- Another study reported that specific thiadiazole derivatives led to increased apoptosis in MCF-7 breast cancer cells after 48 hours of exposure .

- Antimicrobial Activity :

Data Tables

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question

Methodological Answer:

- Reaction Solvent Selection: Use polar aprotic solvents (e.g., dry acetone or ethanol) to enhance solubility of intermediates. Ethanol was effective in similar thiazole syntheses, yielding 70–85% purity .

- Catalyst and Temperature: Reflux conditions (e.g., 80–100°C) with anhydrous potassium carbonate as a base improve reaction efficiency for thiadiazole-thiazole coupling .

- Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures removes unreacted starting materials. For example, compound purity increased from 85% to 98% after recrystallization in analogous syntheses .

What analytical methods are most effective for confirming the structure and purity of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- X-ray Diffraction: Single-crystal X-ray analysis resolves bond lengths and angles, critical for validating stereochemistry in thiadiazole derivatives .

What methodologies are recommended for initial evaluation of anticancer or antimicrobial activity?

Basic Research Question

Methodological Answer:

- In Vitro Cytotoxicity Assays:

- Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Compounds with IC50 <10 µM warrant further study .

- Antimicrobial Screening:

How can researchers systematically study the structure-activity relationships (SAR) of this compound's derivatives?

Advanced Research Question

Methodological Answer:

- Derivative Synthesis:

- Modify substituents on the thiadiazole (e.g., replace ethylthio with methylthio) or benzamide (e.g., introduce nitro or methoxy groups) .

- Biological Testing:

- Compare IC50/MIC values of derivatives to identify key functional groups. For example, trifluoromethyl groups enhance metabolic stability in related compounds .

- Computational Analysis:

- Perform molecular docking to assess how substituent changes affect binding to targets (e.g., EGFR kinase) .

Which computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Advanced Research Question

Methodological Answer:

- Molecular Docking:

- Molecular Dynamics (MD) Simulations:

- Run 100 ns MD simulations in GROMACS to evaluate binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

What strategies should be employed when encountering contradictory data in biological assays or structural analyses?

Advanced Research Question

Methodological Answer:

- Assay Validation:

- Cross-Validation with Multiple Techniques:

- Crystallographic Verification:

What are the critical factors to consider when scaling up the synthesis from milligram to gram scale?

Advanced Research Question

Methodological Answer:

- Solvent Volume and Stirring Efficiency:

- Reaction Monitoring:

- Purification Workflow:

How can the metabolic stability of this compound be assessed in preclinical studies?

Advanced Research Question

Methodological Answer:

- In Vitro Microsomal Assays:

- Incubate with liver microsomes (human or rodent) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes. Half-life (t1/2) >30 minutes suggests favorable stability .

- Cytochrome P450 Inhibition:

- Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC50 >10 µM indicates low risk of drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.